molecular formula C14H15FN2O3S B6983341 2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide

2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide

Cat. No.: B6983341
M. Wt: 310.35 g/mol
InChI Key: XZYXHAPHZGBEMZ-UHFFFAOYSA-N
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Description

2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolane ring with a 1,1-dioxide group, which is connected to a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methylphenyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.

Properties

IUPAC Name

2-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-9-4-5-10(7-12(9)15)14-16-13(20-17-14)8-11-3-2-6-21(11,18)19/h4-5,7,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYXHAPHZGBEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CC3CCCS3(=O)=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Introduction of the fluoro-methylphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 3-fluoro-4-methylphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the thiolane ring: The thiolane ring is synthesized by cyclization of a suitable dithiolane precursor.

    Oxidation to form the 1,1-dioxide: The final step involves the oxidation of the thiolane ring to introduce the 1,1-dioxide group, typically using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-Fluorobenzylamine
  • 4-Chlorobenzylamine

Uniqueness

Compared to similar compounds, 2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide stands out due to its combination of a thiolane ring with a 1,1-dioxide group and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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